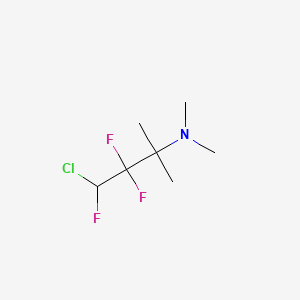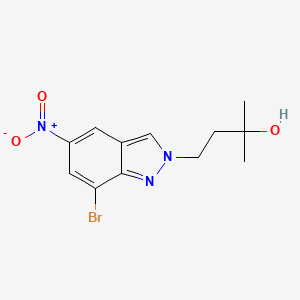
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol is a synthetic organic compound that belongs to the class of indazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol typically involves multi-step organic reactions. The starting materials may include 7-bromoindazole and nitroalkanes. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, indazole derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol would depend on its specific biological target. Generally, indazole derivatives interact with enzymes or receptors, modulating their activity. The nitro and bromo groups may play a role in binding to the target site, while the hydroxyl group could be involved in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Nitro-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(7-Bromo-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the bromo and nitro groups in 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Eigenschaften
Molekularformel |
C12H14BrN3O3 |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
4-(7-bromo-5-nitroindazol-2-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H14BrN3O3/c1-12(2,17)3-4-15-7-8-5-9(16(18)19)6-10(13)11(8)14-15/h5-7,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVCGZOKCETXGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN1C=C2C=C(C=C(C2=N1)Br)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
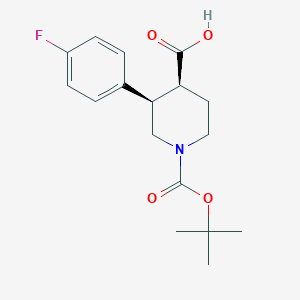
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
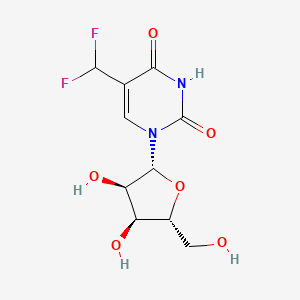

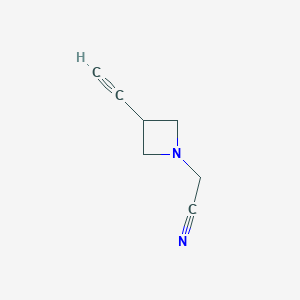

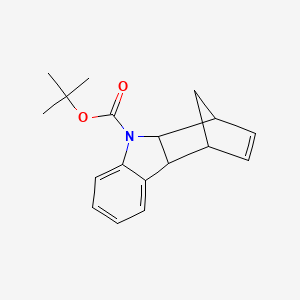
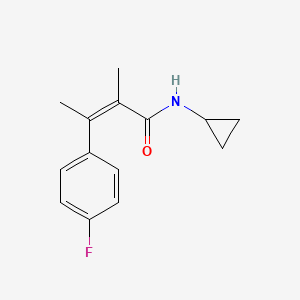
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
